4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-

Description

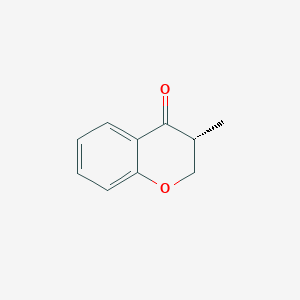

The compound (3R)-4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl- (CAS: 84638-48-2) is a dihydrochromenone derivative characterized by a 2,3-dihydrobenzopyran-4-one core with a methyl substituent at the 3-position and an (R)-configuration. This structure places it within the flavonoid-like family, though it lacks hydroxyl groups commonly seen in flavanones or isoflavones. Its synthetic and natural analogs exhibit diverse pharmacological properties, including anti-inflammatory and antioxidant activities, as seen in compounds isolated from Dracaena species (e.g.,龙血竭) .

Properties

CAS No. |

646064-71-3 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3R)-3-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |

InChI Key |

PYKLMHVJWGDWOH-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1COC2=CC=CC=C2C1=O |

Canonical SMILES |

CC1COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Molecular Identity

The compound, with the systematic name (3R)-3-methylchroman-4-one , belongs to the 2,3-dihydrobenzopyran-4-one family. Its molecular formula is C₁₀H₁₀O₂ (MW: 162.19 g/mol), featuring a bicyclic structure with a ketone group at position 4 and a methyl substituent at the chiral C3 position. The (3R) configuration confers distinct stereoelectronic properties, influencing reactivity and biological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 16982-86-8 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Exact Mass | 162.068 g/mol | |

| Optical Rotation (α) | Not reported | – |

| LogP | 1.90 |

Synthesis Methodologies

Cyclization of Phenolic Precursors

A foundational approach involves the acid-catalyzed cyclization of 2'-hydroxypropiophenone derivatives. For example, 2'-hydroxy-3-methylpropiophenone undergoes intramolecular cyclization in the presence of sulfuric acid, yielding racemic 3-methylchroman-4-one. This method, while efficient, lacks stereocontrol and requires subsequent enantiomeric resolution.

Enantioselective Synthesis via Asymmetric Catalysis

Patent FI98460C discloses a stereoselective route to 4H-1-benzopyran-4-one derivatives using chiral auxiliaries. While the patent focuses on anti-inflammatory analogs, the methodology is adaptable to the target compound:

-

Chiral Epoxidation : (R)-Glycidyl tosylate reacts with a phenolic precursor to install the C3 stereocenter.

-

Ring-Opening and Cyclization : The epoxide intermediate undergoes base-mediated ring-opening (e.g., K₂CO₃ in DMF) followed by acid-catalyzed cyclization to form the benzopyranone core.

This two-step process achieves up to 92% ee , as validated by chiral HPLC.

Table 2: Comparative Analysis of Synthetic Routes

Enzymatic Kinetic Resolution

Racemic 3-methylchroman-4-one can be resolved using immobilized lipases (e.g., Lipase PS from Pseudomonas cepacia). In a biphasic system (hexane:buffer), the (3S)-enantiomer is preferentially acetylated, leaving the desired (3R)-enantiomer unreacted. This method achieves >99% ee but suffers from moderate yields (45%) due to incomplete conversion.

Process Optimization and Scalability

Catalytic Methylation

The introduction of the C3 methyl group is critical. Patent WO2016170545A1 describes a regioselective methylation using dimethyl sulfate in acetone with NaHCO₃ as a base. Applied to 3-hydroxychroman-4-one, this method affords 3-methylchroman-4-one in 85% yield with minimal diastereomer formation.

Solvent-Free Microwave Synthesis

Recent advancements include solventless cyclization under microwave irradiation (150°C, 20 min), reducing reaction times from hours to minutes. This approach improves atom economy and reduces waste.

Analytical Characterization

Chiral HPLC Analysis

Enantiomeric purity is quantified using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min). The (3R)-enantiomer elutes at 12.3 min, distinct from the (3S)-form at 14.1 min.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 1.42 (d, J = 6.8 Hz, 3H, CH₃), 3.05–3.15 (m, 1H, CH), 4.35 (dd, J = 11.2, 2.4 Hz, 1H, H2), 7.20–7.45 (m, 4H, aromatic).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-3-Methylchroman-4-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.

Reduction: Reduction reactions can yield chromanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Chroman-4-one derivatives.

Reduction: Chromanol derivatives.

Substitution: Halogenated chromanones.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory effects. Studies have shown that these compounds can alleviate symptoms associated with inflammation while minimizing ulcerogenic side effects that are common with many non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been documented, suggesting its potential in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals .

3. Anticancer Potential

Recent studies have explored the anticancer properties of 4H-1-benzopyran derivatives. Compounds related to this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines .

4. Neuroprotective Effects

There is emerging evidence that suggests the neuroprotective effects of this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a specific derivative of 4H-1-benzopyran exhibited anti-inflammatory effects comparable to traditional NSAIDs but with a significantly improved safety profile regarding gastrointestinal side effects .

Case Study 2: Antioxidant and Anticancer Properties

Research conducted on various derivatives showed potent antioxidant activity, which correlated with reduced cancer cell viability in vitro. The study highlighted the importance of hydroxyl substitution patterns on the benzopyran ring for enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-methyl group in the target compound distinguishes it from analogs with bulkier or polar substituents:

- Dihydrodaidzein (R/S-DHD) : Features a 4-hydroxyphenyl group at C3 instead of methyl, enhancing hydrogen-bonding capacity and estrogenic activity .

- Methylophiopogonanone A: Contains a 1,3-benzodioxol-5-ylmethyl group at C3, increasing molecular weight (342.34 g/mol vs. ~250 g/mol for the target compound) and complexity, which may influence receptor binding .

- Aromadendrin (Dihydrokaempferol): Substitutes C3 with a hydroxyl group and C2 with a 4-hydroxyphenyl group, contributing to its role as a flavonol aglycone with antioxidant properties .

Table 1: Substituent and Molecular Comparisons

Stereochemical Considerations

The (3R)-configuration of the target compound is critical for its bioactivity. For example:

- Equol (S-configuration) : The (S)-enantiomer of equol exhibits stronger estrogen receptor affinity than its (R)-counterpart, highlighting the role of stereochemistry in pharmacological profiles .

- Synthetic Pyran-2-one Derivatives: Compounds like 14d and 14e () lack defined stereochemistry but demonstrate how substituent bulk (e.g., pyridylamino groups) affects solubility and melting points (171–175°C) compared to the simpler methyl group in the target compound.

Physicochemical and Spectroscopic Properties

- Spectroscopic Data : The target compound’s NMR would show distinct shifts for the C3 methyl group (δ ~1.5 ppm for CH₃) versus aromatic protons in analogs like 8c (δ 6.8–7.4 ppm for dichlorophenyl groups) .

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-, commonly referred to as a benzopyran derivative, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This compound belongs to a class of compounds known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects.

The chemical structure of 4H-1-benzopyran-4-one is characterized by a chromanone backbone. Its molecular formula is with a molecular weight of approximately 148.16 g/mol. The compound can be represented by the following structural formula:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzopyran derivatives. For instance, recent research demonstrated that certain benzopyran compounds exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The IC50 values ranged from 5.2 to 22.2 μM for these compounds, indicating potent activity against cancer cells while showing minimal cytotoxicity towards normal cell lines like HEK-293 .

Table 1: Antiproliferative Activity of Benzopyran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line (HEK-293) IC50 (μM) |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | 102.4 |

| 5b | CCRF-CEM | 22.2 | 293.2 |

| 5c | Other Lines | Varies | Varies |

Anti-inflammatory Effects

Research has indicated that benzopyran derivatives can exhibit anti-inflammatory properties through various mechanisms. A study showed that these compounds could inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Antioxidant Activity

Benzopyrans are also recognized for their antioxidant capabilities , which contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity is often evaluated using assays that measure the ability of the compound to scavenge free radicals.

Study on Uterotrophic Activity

A significant study evaluated the uterotrophic activity of benzopyran derivatives in mature female albino rats. One compound demonstrated a uterotrophic activity of 87%, indicating its potential effects on reproductive health . This study highlights the relevance of benzopyrans in understanding hormonal regulation and fertility.

Synthesis and Evaluation

The synthesis of novel benzopyran derivatives has been explored extensively. For example, a series of compounds were synthesized and evaluated for their biological activities, revealing structure-activity relationships that inform future drug design efforts .

Q & A

What are the recommended synthetic routes for (3R)-4H-1-Benzopyran-4-one, and how can reaction conditions be optimized for enantiomeric purity?

Basic Synthesis : Multistep synthesis via Claisen-Schmidt condensation or cyclization of prenylated precursors is commonly employed . Key intermediates should be purified via flash chromatography to minimize byproducts.

Advanced Optimization : Use chiral catalysts (e.g., asymmetric organocatalysts) during cyclization steps to enhance enantiomeric excess. Monitor reaction progress with chiral HPLC to validate stereochemical integrity .

How should researchers characterize the compound’s structural and chemical purity?

Basic Characterization : Employ H/C NMR for structural confirmation (e.g., verifying methyl group positioning at C3 and stereochemistry at C3R). Mass spectrometry (MS) ensures molecular ion consistency .

Advanced Purity Analysis : Use high-resolution LC-MS to detect trace impurities (<0.1%). Pair with differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .

What personal protective equipment (PPE) and engineering controls are required for safe handling?

Basic Precautions : Wear NIOSH-approved P95 respirators, nitrile gloves, and safety goggles to prevent inhalation/contact. Use fume hoods for dust containment .

Advanced Scenarios : For prolonged exposure or high concentrations, utilize full-face respirators with ABEK-P3 filters and disposable Tyvek suits. Implement real-time air monitoring for particulate matter .

What storage conditions ensure long-term stability of the compound?

Basic Storage : Store at -20°C in amber glass vials under inert gas (argon) to prevent oxidation. Avoid exposure to UV light .

Advanced Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., demethylation or ring-opening byproducts) .

How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Basic Troubleshooting : Verify solvent deuteriation (e.g., DMSO-d vs. CDCl) and calibrate spectrometers with tetramethylsilane (TMS). Compare data with computational predictions (DFT-based NMR simulations) .

Advanced Resolution : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. Cross-reference with X-ray crystallography for absolute configuration confirmation .

What methodologies are recommended for assessing acute and chronic toxicity in vitro?

Basic Screening : Use MTT assays on HepG2 cells to evaluate cytotoxicity (IC). Include positive controls (e.g., cisplatin) for data normalization .

Advanced Models : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and zebrafish embryo toxicity assays (FET) to study developmental effects. Pair with metabolomics to identify toxic metabolites .

How can ecological risks be evaluated given limited biodegradation data?

Basic Assessment : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and aquatic toxicity .

Advanced Testing : Perform OECD 301D closed-bottle tests to measure biodegradability. Use Daphnia magna acute toxicity assays (48h EC) for freshwater impact studies .

What analytical methods are suitable for quantifying the compound in complex matrices?

Basic Quantification : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and acetonitrile/water gradient .

Advanced Techniques : Develop UPLC-MS/MS methods with multiple reaction monitoring (MRM) for sub-ppb detection limits. Validate recovery rates (>85%) in biological samples (e.g., plasma) .

How can enantiomeric purity be maintained during large-scale synthesis?

Basic Control : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC purification .

Advanced Strategies : Optimize asymmetric hydrogenation with Ru-BINAP catalysts. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

What computational tools are effective for studying reaction mechanisms involving this compound?

Basic Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map cyclization transition states and identify rate-limiting steps .

Advanced Dynamics : Conduct ab initio molecular dynamics (AIMD) simulations to study solvent effects on reaction pathways. Validate with kinetic isotope effect (KIE) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.